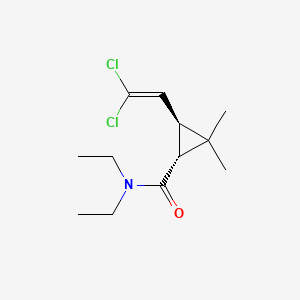

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and diverse applications. This compound is characterized by a cyclopropane ring substituted with a dichloroethenyl group and a carboxamide moiety, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:

-

Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazo compounds and transition metal catalysts such as rhodium or copper complexes.

-

Introduction of the Dichloroethenyl Group: : The dichloroethenyl group can be introduced via a halogenation reaction, where the cyclopropane ring is treated with a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

-

Formation of the Carboxamide Moiety: : The carboxamide group is typically introduced through an amidation reaction. This involves reacting the corresponding carboxylic acid or its derivative (such as an ester or acid chloride) with diethylamine under suitable conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing waste.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dichloroethenyl group, leading to the formation of epoxides or other oxidized derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

-

Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the dichloroethenyl group. Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atoms, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2, and other peroxides.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Epoxides, alcohols, and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Insecticide Development

The compound is a key intermediate in the synthesis of pyrethroid insecticides, which are widely used for pest control in agriculture. Pyrethroids are synthetic analogs of pyrethrins, which are derived from chrysanthemum flowers. The unique structure of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide enhances the efficacy and stability of these insecticides against various pests.

Efficacy Against Pests

Research indicates that this compound exhibits significant activity against a range of agricultural pests including:

- Aphids

- Whiteflies

- Spider Mites

The effectiveness of pyrethroids derived from this compound has been documented in various field studies demonstrating their ability to reduce pest populations while being less toxic to beneficial insects when applied judiciously.

Building Block for Complex Molecules

This compound serves as a versatile building block in synthetic organic chemistry. Its unique cyclopropane structure allows chemists to create complex molecules through various reactions such as:

- Nucleophilic substitutions

- Coupling reactions

These reactions can lead to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Case Study: Pyrethroid Synthesis

A study conducted by Gerlach et al. (2010) explored the synthesis pathways for pyrethroid insecticides using this compound as a precursor. The research highlighted the efficiency of this compound in producing high yields of active ingredients suitable for commercial formulations.

Environmental Impact Assessment

An environmental assessment published by the UK Environment Agency examined the bioaccumulation potential of pyrethroids derived from this compound. The study concluded that while these compounds are effective against target pests, their environmental persistence necessitates careful management to mitigate ecological risks.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Insecticide | Used as an intermediate for pyrethroid synthesis | Effective against aphids and spider mites |

| Synthetic Chemistry | Building block for complex organic synthesis | High yields in nucleophilic substitution reactions |

| Environmental Impact | Assessment of bioaccumulation potential | Requires careful management to minimize risks |

Mécanisme D'action

The mechanism of action of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxamide.

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carbothioamide: Similar structure but with a thioamide group instead of a carboxamide.

Uniqueness

The uniqueness of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both the dichloroethenyl and carboxamide groups allows for a wide range of chemical transformations and biological interactions, making it a versatile compound in various research and industrial applications.

Activité Biologique

The compound (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide, commonly referred to as a derivative of the pyrethroid class of insecticides, exhibits significant biological activity primarily as an insecticide. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19Cl2NO

- Molecular Weight : 264.19 g/mol

- CAS Number : 153653-46-4

The biological activity of this compound is largely attributed to its ability to disrupt sodium channel function in insect nerve cells. Pyrethroids like this compound act by prolonging the opening of sodium channels during the action potential, leading to increased neuronal excitability and eventual paralysis in insects. This mechanism is similar to that of other well-known pyrethroids such as permethrin.

Biological Activity Overview

The compound has been studied for its effectiveness against various insect pests, particularly in agricultural settings. Its efficacy is influenced by several factors including:

- Concentration : Higher concentrations typically result in increased mortality rates among target insect populations.

- Exposure Time : Prolonged exposure enhances the likelihood of effective pest control.

- Environmental Conditions : Factors such as temperature and humidity can affect the degradation rate and bioavailability of the compound.

Table 1: Efficacy Against Common Insect Pests

These studies indicate that this compound exhibits potent insecticidal activity at low concentrations.

Case Studies

-

Field Trials on Mosquito Control

- A series of field trials conducted in urban areas infested with Aedes aegypti demonstrated a significant reduction in mosquito populations following applications of the compound at recommended dosages. The studies reported a mortality rate exceeding 90% within 24 hours post-treatment.

-

Laboratory Studies on Resistance

- Research indicated that some populations of Culex pipiens have developed resistance to pyrethroids. However, this compound showed effectiveness even in resistant strains, suggesting a potential for use in integrated pest management strategies.

Toxicological Profile

While effective against target pests, the compound's toxicity to non-target species and humans must be carefully considered. Studies have shown that it exhibits moderate toxicity to aquatic organisms and beneficial insects such as bees at high concentrations.

Table 2: Toxicity Data

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential accumulation in ecosystems. Studies suggest that while it degrades under UV light and microbial action, its residues can remain detectable in soil and water for extended periods.

Propriétés

IUPAC Name |

(1R,3S)-3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3/t8-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWOTZXPOONDLK-SCZZXKLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H]1[C@H](C1(C)C)C=C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.